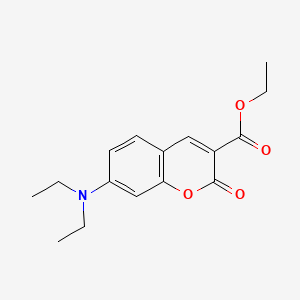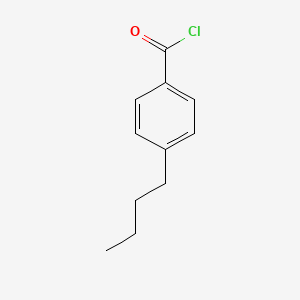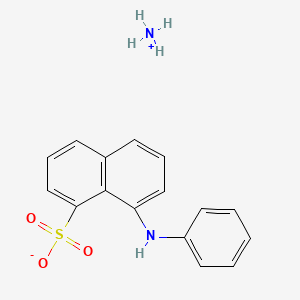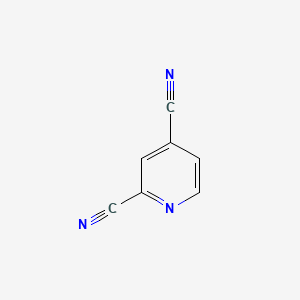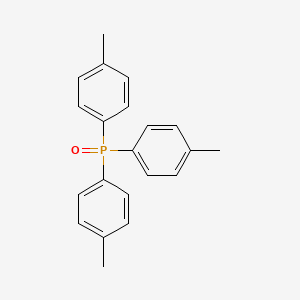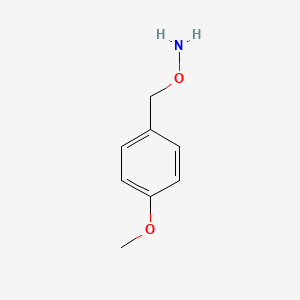
Thiomorpholine-3,5-dione
Vue d'ensemble
Description
Thiomorpholine-3,5-dione is a chemical compound with the molecular formula C4H5NO2S and a molecular weight of 131.16 . It is also known by its IUPAC name, 3,5-thiomorpholinedione .
Synthesis Analysis
A series of new N-aryl-substituted thiomorpholine-3,5-diones were synthesized . The synthesis involved the use of X-ray crystallography to establish the crystal structures of seven compounds . Stable diastereomers at room temperature were detected for (2-phenyl)-substituted derivatives using 1H NMR .Molecular Structure Analysis
The molecular structure of Thiomorpholine-3,5-dione was established based on X-ray crystallography . The structure showed an “envelope” configuration with the sulfur atom above the plane containing the imide function and two CH2 groups .Chemical Reactions Analysis
The key step in the chemical reaction of Thiomorpholine-3,5-dione was the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials . This reaction led to the corresponding half-mustard intermediate in quantitative yield .Physical And Chemical Properties Analysis
Thiomorpholine-3,5-dione is a powder with a melting point of 118-120°C .Applications De Recherche Scientifique
Synthesis and Stereochemistry
Thiomorpholine-3,5-dione derivatives have been extensively studied for their synthesis and dynamic stereochemistry. For instance, N-aryl-substituted thiomorpholine-3,5-diones have been synthesized with their crystal structures established using X-ray crystallography. The dynamic stereochemistry of these compounds has also been explored through various methods such as 1H NMR and quantum chemical calculations, demonstrating the presence of stable diastereomers at room temperature (Szawkało et al., 2015).
Cycloaddition Reactions
Thiomorpholine-3,5-dione derivatives have been utilized in cycloaddition reactions, which are crucial in organic synthesis. For example, base-mediated [3 + 3] cycloaddition reactions involving aza-oxyallyl cations and 1,4-dithiane-2,5-diols have been achieved under mild conditions, leading to efficient preparation of thiomorpholin-3-one derivatives. These reactions showcase broad substrate scope and short reaction times, and the products can be converted into other useful heterocyclic compounds (Xie et al., 2020).
Synthesis of Novel Compounds
Research has focused on preparing novel compounds involving thiomorpholine structures. For example, the preparation of bridged bicyclic thiomorpholines as potentially useful building blocks in medicinal chemistry has been documented. These heterocycles were synthesized from inexpensive starting materials, indicating their potential for widespread application in various fields (Walker & Rogier, 2013).
Antimicrobial Activity
Research has also been conducted on the synthesis of thiomorpholine derivatives for potential antimicrobial applications. For instance, the preparation of thiomorpholine derivatives by nucleophilic substitution reaction and their evaluation for antimicrobial activity highlights the potential of these compounds in combating microbial resistance (Kardile & Kalyane, 2010).
Biodegradable Materials
Thiomorpholine-3,5-dione derivatives have been highlighted for their role in the preparation of biodegradable materials. These derivatives have been synthesized and copolymerized, showing potential applications in the medical field, particularly in drug delivery and gene carriers (Yu, 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
thiomorpholine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJBLPOCCUVISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284179 | |
| Record name | thiomorpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholine-3,5-dione | |
CAS RN |
80023-40-1 | |
| Record name | 3,5-Thiomorpholinedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thiomorpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the [3+3] cycloaddition reaction in synthesizing thiomorpholine-3,5-dione derivatives?
A1: The [3+3] cycloaddition reaction offers a novel and efficient pathway for constructing thiomorpholine-3,5-dione derivatives from readily available starting materials. [] This approach bypasses the need for multi-step syntheses and harsh reaction conditions, representing a significant advancement in the field. [] Researchers can now access these valuable compounds more readily, facilitating further exploration of their properties and applications.
Q2: How can the synthesized thiomorpholine-3,5-dione derivatives be further modified?
A2: The research highlights the versatility of thiomorpholine-3,5-dione derivatives as building blocks for more complex structures. [] For instance, they can be readily converted into 2H-1,4-thiazin-3(4H)-ones and other valuable heterocyclic compounds. [] This flexibility allows for the creation of diverse chemical libraries, expanding the potential applications of these compounds in medicinal chemistry and materials science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



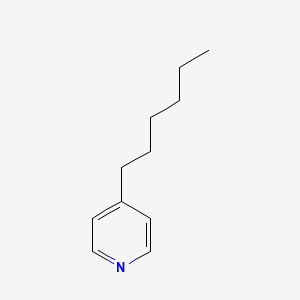
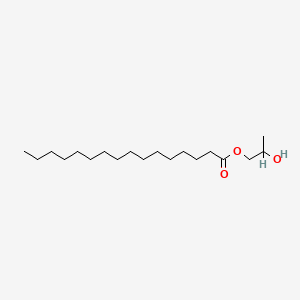
![9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-](/img/structure/B1330180.png)

